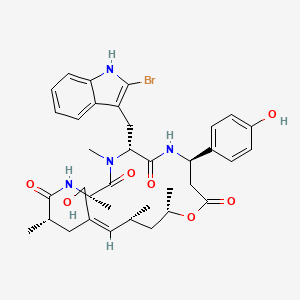

Jaspamide L

Description

Contextualization of Jaspamide L as a Cyclodepsipeptide

This compound is classified as a cyclodepsipeptide, a class of cyclic peptides where one or more of the amide bonds are replaced by ester bonds. nih.gov This structural feature is common among many bioactive natural products isolated from marine and terrestrial organisms. nih.gov The core structure of jaspamides, including this compound, is a 19-membered macrocycle. biomolther.org This macrocyclic ring is constructed from a combination of amino acid residues and a polyketide-derived fatty acid chain, showcasing a hybrid biosynthesis involving both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways. nih.gov

Discovery and Isolation from Marine Organisms

The parent compound, jasplakinolide (B32604) (also referred to as jaspamide), was first isolated in 1986 from the marine sponge Jaspis splendens (formerly known as Jaspis johnstoni). researchgate.net Since this initial discovery, numerous analogues have been identified from various species of sponges, particularly from the genus Jaspis. researchgate.netgrafiati.com this compound, along with its counterparts Jaspamides H, I, J, and K, was isolated from a specimen of the marine sponge Jaspis splendens collected in Vanuatu. researchgate.netnih.gov The isolation of these minor analogues often requires extensive chromatographic separation techniques to distinguish them from the more abundant parent compound. ebi.ac.uk

Relationship and Distinction from Jasplakinolide (Jaspamide)

This compound is a structural analogue of the parent compound, jasplakinolide. Jasplakinolide itself is a complex molecule featuring a tripeptide unit and a polypropionate sector with several chiral centers. nih.gov The amino acid constituents of jasplakinolide are L-alanine, the unusual D-amino acid 2-bromoabrine (N-methyl-2-bromotryptophan), and the rare (R)-β-tyrosine. nih.gov

The variations among the jaspamide analogues, including the H-L series, primarily arise from modifications to the tryptophan residue. nih.govresearchgate.net While the specific structural details of this compound require consultation of the primary literature describing its isolation, it is established that the Jaspamides H-L are new tryptophan-modified derivatives. nih.govresearchgate.net These modifications contribute to the chemical diversity of the jaspamide family and can influence their biological activity.

Significance in Chemical Biology and Drug Discovery Research

The jaspamide family of compounds, including this compound, holds significant importance in chemical biology and drug discovery. Their potent biological activities, which include antifungal, insecticidal, and antiproliferative effects, have made them valuable research tools and potential leads for therapeutic development. ashpublications.orgnih.gov

A key aspect of their biological significance is their ability to target actin, a crucial component of the eukaryotic cytoskeleton. nih.gov Jaspamides are known to promote the polymerization of actin and stabilize the resulting filaments, thereby disrupting cellular processes that rely on dynamic actin remodeling, such as cell division and motility. ashpublications.org This mode of action has made them valuable probes for studying the roles of actin in various cellular functions. Furthermore, their potent cytotoxicity against a range of cancer cell lines has positioned them as promising candidates for the development of new anticancer agents. researchgate.netnih.gov The exploration of naturally occurring analogues like this compound and the synthesis of new derivatives are active areas of research aimed at improving their therapeutic potential and understanding their structure-activity relationships. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H45BrN4O7 |

|---|---|

Molecular Weight |

725.7 g/mol |

IUPAC Name |

(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-15-(hydroxymethyl)-4-(4-hydroxyphenyl)-8,10,13,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C36H45BrN4O7/c1-20-14-22(3)48-32(44)18-30(25-10-12-26(43)13-11-25)40-35(46)31(17-28-27-8-6-7-9-29(27)39-33(28)37)41(5)36(47)23(4)38-34(45)21(2)16-24(15-20)19-42/h6-13,15,20-23,30-31,39,42-43H,14,16-19H2,1-5H3,(H,38,45)(H,40,46)/b24-15-/t20-,21+,22+,23+,30-,31-/m1/s1 |

InChI Key |

NNVOUTYROAINIX-UJGTXQDTSA-N |

Isomeric SMILES |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/CO)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Canonical SMILES |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)CO)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Origin of Product |

United States |

Biosynthetic Investigations of the Jaspamide L Scaffold

Proposed Biosynthetic Pathway of Jaspamide L

The biosynthesis of this compound is proposed to occur through a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway, a common strategy in microbial secondary metabolism for the assembly of complex natural products. acs.orgnih.gov Insights into this pathway have been largely informed by the elucidation of the biosynthetic gene cluster for the structurally similar chondramides, produced by the myxobacterium Chondromyces crocatus. ingentaconnect.comresearchgate.net

The proposed pathway commences with the assembly of the polyketide chain. It is hypothesized that the polyketide synthase machinery iteratively condenses acetate (B1210297) and propionate (B1217596) extender units to form a linear polyketide intermediate. This is followed by the sequential addition of three amino acid residues: L-alanine, 2-bromo-L-tryptophan (which is subsequently N-methylated to form abrine), and (R)-β-tyrosine. ingentaconnect.comresearchgate.net The assembly is thought to conclude with the macrocyclization of the linear precursor to yield the characteristic depsipeptide ring structure of the jaspamides.

The key precursors for the biosynthesis of this compound are believed to be:

Polyketide portion: Acetyl-CoA (as a starter unit) and methylmalonyl-CoA (as an extender unit).

Amino acid portion: L-alanine, L-tryptophan, and L-tyrosine. researchgate.netingentaconnect.com

The biosynthesis of the unusual amino acid (R)-β-tyrosine is a critical step. In the chondramide pathway, this is catalyzed by a tyrosine aminomutase, CmdF, which converts L-tyrosine to (R)-β-tyrosine. researchgate.net A similar enzymatic transformation is anticipated in the this compound pathway. The bromination of the tryptophan residue likely occurs via a flavin-dependent halogenase, a common tailoring enzyme in natural product biosynthesis.

Enzymatic Machinery Involved in this compound Biosynthesis

The enzymatic machinery responsible for this compound biosynthesis is encoded within a dedicated gene cluster, the jas cluster, found in the symbiotic bacterium Jaspinella sp. nih.govfigshare.com This cluster contains a suite of genes encoding for a hybrid PKS-NRPS system, along with tailoring enzymes responsible for modifications such as halogenation, methylation, and cyclization.

The core of the biosynthetic machinery is a large, multi-domain protein complex. The PKS modules are responsible for the synthesis of the polyketide chain and typically contain the following domains:

Acyltransferase (AT): Selects the appropriate extender unit (methylmalonyl-CoA).

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction to extend the chain.

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

Dehydratase (DH): Eliminates water to form a double bond.

Enoylreductase (ER): Reduces the double bond to a single bond.

The NRPS modules are responsible for the incorporation of the amino acid residues and contain the following key domains:

Adenylation (A): Selects and activates the specific amino acid.

Thiolation (T) or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid.

Condensation (C): Catalyzes peptide bond formation.

In addition to these core domains, tailoring enzymes play a crucial role in achieving the final structure of this compound. These include:

Halogenase: Responsible for the bromination of the tryptophan residue.

Methyltransferase: Catalyzes the N-methylation of the tryptophan residue to form abrine.

Tyrosine Aminomutase: Isomerizes L-tyrosine to (R)-β-tyrosine. researchgate.net

Thioesterase (TE): Catalyzes the release of the final product from the enzyme complex, often coupled with macrocyclization.

| Enzyme/Domain Class | Proposed Function in this compound Biosynthesis | Substrate(s) | Product |

|---|---|---|---|

| Polyketide Synthase (PKS) | Assembly of the polyketide backbone | Acetyl-CoA, Methylmalonyl-CoA | Linear polyketide chain |

| Non-Ribosomal Peptide Synthetase (NRPS) | Incorporation of amino acid residues | L-Alanine, L-Tryptophan, (R)-β-Tyrosine | Tripeptide unit attached to polyketide |

| Halogenase | Bromination of the tryptophan moiety | L-Tryptophan | 2-bromo-L-tryptophan |

| Methyltransferase | N-methylation of the tryptophan residue | 2-bromo-L-tryptophan | 2-bromo-abrine |

| Tyrosine Aminomutase | Conversion of L-tyrosine to β-tyrosine | L-Tyrosine | (R)-β-Tyrosine |

| Thioesterase (TE) | Release and macrocyclization of the final product | Linear depsipeptide precursor | This compound |

Precursor Incorporation Studies and Labeling Experiments

While specific precursor incorporation and labeling experiments for this compound are not extensively reported in the literature, studies on the related chondramides provide valuable insights. Feeding experiments with labeled precursors in Chondromyces crocatus cultures have confirmed the origins of the polyketide and amino acid components. researchgate.net For instance, the incorporation of labeled acetate and propionate has been shown to contribute to the formation of the polyketide backbone.

Similarly, the addition of isotopically labeled L-tyrosine to the culture medium of C. crocatus resulted in the production of labeled chondramides, confirming L-tyrosine as the precursor to the (R)-β-tyrosine moiety. researchgate.net It is highly probable that similar experiments with Jaspinella sp. would demonstrate the incorporation of acetate, propionate, L-alanine, L-tryptophan, and L-tyrosine into the this compound structure. Such studies are crucial for definitively validating the proposed biosynthetic pathway.

Genetic Basis of this compound Production in Source Organisms

The genetic blueprint for this compound production resides within the jas biosynthetic gene cluster (BGC) in the genome of the symbiotic bacterium Jaspinella sp., a member of the Tectomicrobia phylum. nih.govfigshare.com This bacterium lives in symbiosis with marine sponges of the genus Jaspis. The discovery of the jas gene cluster was a significant breakthrough, as it definitively assigned the biosynthesis of jaspamides to a microbial symbiont rather than the sponge host itself.

The jas gene cluster is a large genomic region that contains all the necessary genes for the synthesis and tailoring of the this compound molecule. Analysis of the cluster has revealed the presence of genes encoding for a hybrid PKS-NRPS system, consistent with the proposed biosynthetic pathway. nih.govfigshare.com The organization of the PKS and NRPS modules within the jas cluster is expected to follow the principle of colinearity, where the sequence of modules and domains on the gene corresponds to the order of monomer incorporation into the final product.

The NRPS region of the jas cluster shows homology to the chondramide biosynthetic cluster, particularly in the domains responsible for the activation and incorporation of the amino acid residues. acs.org However, the PKS region appears to have evolved convergently, suggesting a distinct evolutionary history for this part of the molecule. acs.org The jas cluster also contains genes for tailoring enzymes, including putative halogenases, methyltransferases, and the enzymes required for the synthesis of the unusual β-amino acid precursor. The identification and characterization of the jas gene cluster provide a powerful tool for understanding the biosynthesis of this compound and for future efforts in biosynthetic engineering to produce novel analogues.

| Gene/Module Type | Predicted Function | Associated Domains |

|---|---|---|

| PKS Modules | Polyketide chain elongation and modification | KS, AT, KR, ACP |

| NRPS Modules | Amino acid activation and peptide bond formation | A, T/PCP, C |

| Halogenase Gene | Bromination of tryptophan | FAD-dependent halogenase domain |

| Methyltransferase Gene | N-methylation of tryptophan | S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain |

| Aminomutase Gene | Formation of β-tyrosine | Tyrosine aminomutase domain |

| Thioesterase Gene | Release and cyclization of the final product | Thioesterase domain |

Advanced Synthetic Strategies and Chemical Modifications of Jaspamide L and Its Analogs

Total Synthesis Approaches to the Jaspamide Macrocyclic Core

The construction of the 19-membered macrocyclic core of Jaspamide L is a significant challenge that has been addressed through several distinct synthetic strategies. These approaches primarily differ in the method used for the final ring-closing step.

The formation of the macrocycle via an amide bond, known as macrolactamization, is a common and frequently employed strategy in the total synthesis of this compound and related cyclodepsipeptides. researchgate.netingentaconnect.com In this approach, a linear precursor containing all the necessary subunits is synthesized and then cyclized by forming the amide linkage between the carboxylic acid of the polyketide moiety and the amine of the alanine (B10760859) residue.

Several reagents and conditions have been successfully applied to effect this critical transformation. One key method involves the use of diphenylphosphoryl azide (B81097) (DPPA) to promote macrolactamization. researchgate.net Another widely used method is the Yamaguchi macrolactonization/macrolactamization protocol, which utilizes 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid prior to the intramolecular cyclization. nih.govresearchgate.net For instance, one synthetic route successfully furnished the desired macrocycle by employing Yamaguchi's conditions on the deprotected linear precursor. nih.gov The success of these macrolactamization strategies often depends on careful substrate design and high-dilution conditions to favor the desired intramolecular reaction over intermolecular oligomerization. nih.gov

A more contemporary approach to forming the this compound macrocycle utilizes a ring-closing metathesis (RCM) reaction. researchgate.netingentaconnect.com This strategy offers a powerful alternative to macrolactamization and has been highlighted in several total syntheses. researchgate.netrsc.org Typically, this involves a linear precursor containing two terminal alkenes, which are then joined using a ruthenium-based catalyst, such as a Grubbs catalyst, to form the cyclic structure. researchgate.netingentaconnect.com

One notable application of this method involved an efficient solid-phase synthesis of the linear peptide chain, which was then subjected to a ruthenium-catalyzed RCM to forge the macrocycle. ingentaconnect.comresearchgate.net This solid-phase approach can streamline the synthesis of the precursor and facilitate purification. researchgate.neth1.co Both classical RCM and relay ring-closing metathesis (RRCM) have been studied in the context of this compound total synthesis, demonstrating the versatility of this reaction for constructing the complex macrocyclic core. rsc.org

This strategy centered on the coupling of two major fragments: a dipeptide unit and an acyclic fragment derived from L-alanine. acs.org The dipeptide fragment contained the (R)-β-tyrosine and D-bromoabrine residues, while the second fragment comprised the polyketide chain attached to L-alanine. acs.org By preparing these complex intermediates independently and coupling them near the end of the synthesis, the route maximizes convergence and efficiency. acs.orgnih.gov

| Strategy | Key Reaction | Typical Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Macrolactamization | Amide bond formation | DPPA, Yamaguchi reagents (2,4,6-trichlorobenzoyl chloride), EDCI/HOBt | Classical and widely used; relies on activating a linear carboxylic acid precursor. | researchgate.netnih.govresearchgate.net |

| Ring-Closing Metathesis (RCM) | Carbon-carbon double bond formation | Grubbs catalysts (Ruthenium-based) | Modern approach; often combined with solid-phase synthesis for efficiency. | ingentaconnect.comrsc.orgresearchgate.net |

| Convergent Synthesis | Fragment coupling followed by cyclization | Various coupling reagents (e.g., for peptide bonds) | Highly efficient; combines complex, independently synthesized fragments late in the sequence. | acs.orgnih.gov |

Ring-Closing Metathesis Approaches

Stereoselective Synthesis of Key Chiral Intermediates

The total synthesis of this compound is critically dependent on the ability to prepare its unique chiral components in an enantiomerically pure form. The principal chiral intermediates are (2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid, (R)-2-bromoabrine, and (R)-β-tyrosine. researchgate.netingentaconnect.com

Synthetic chemists have developed numerous stereoselective methods to access these building blocks. For the polyketide fragment, key reactions such as the Evans asymmetric alkylation have been employed to set the stereocenters. researchgate.net Other powerful methods used in the synthesis of this fragment include diastereoselective syn-aldol reactions and orthoester Claisen rearrangements, which allow for precise control over the stereochemistry of the methyl-bearing carbons and the hydroxyl group. nih.gov

For the unusual amino acid components, asymmetric synthetic routes are essential. The synthesis of the protected tripeptide unit containing (S)-Alanyl-(R)-2-bromoabryl-(R)-β-tyrosine has been achieved in good yield through established peptide coupling techniques combined with asymmetric synthesis of the individual amino acids. researchgate.net The development of reliable, stereoselective routes to these intermediates has been a crucial enabling factor for the various total syntheses of this compound. nih.gov

Design and Synthesis of this compound Analogs for Research Purposes

To investigate the structure-activity relationships (SAR) of this compound and to probe the functional importance of its various structural motifs, numerous analogs have been designed and synthesized. nih.gov These efforts aim to identify the minimal structural requirements for biological activity and potentially develop new research tools or therapeutic leads. nih.govresearchgate.net By systematically modifying different parts of the molecule—such as the polyketide chain, the tripeptide sequence, or specific functional groups—researchers can gain insight into how these changes affect the molecule's interaction with its biological targets, like F-actin. nih.govnih.govnih.gov

A major goal in analog design is often the reduction of molecular complexity, which can lead to more efficient and practical synthetic routes. nih.gov Several strategies have been employed to create simplified this compound analogs. These modifications often target moieties that are synthetically challenging to install or are hypothesized to be non-essential for the desired biological effect.

One successful strategy involved minor amendments to an established total synthesis route to conveniently access structural variants. nih.gov For example, to simplify the synthesis of the β-tyrosine intermediate and eliminate deprotection steps, the phenolic hydroxyl group was replaced with a methoxy (B1213986) group. nih.gov Other simplifications have included removing the N-methyl group on the tryptophan residue, which streamlined the reaction sequence by four steps. nih.gov The importance of other substituents, such as the bromine on the indole (B1671886) ring and the methyl groups on the polyketide chain, has also been probed by synthesizing analogs lacking these features. nih.gov Replacing the chiral alanine residue with achiral glycine (B1666218) is another simplification that reduces the molecule's chiral complexity. nih.gov

| Modification Site | Structural Change | Rationale for Simplification | Reference |

|---|---|---|---|

| β-Tyrosine | Phenolic -OH changed to -OCH₃ | Allows use of simpler starting material (p-anisaldehyde) and eliminates deprotection steps. | nih.gov |

| Tryptophan | Removal of N-methyl group | Eliminates four steps from the synthetic route. | nih.gov |

| Tryptophan | Removal of bromine atom | Probes the effect of the halogen on activity and simplifies synthesis. | nih.gov |

| Tripeptide Unit | L-Alanine replaced with Glycine | Reduces chiral complexity of the molecule. | nih.gov |

| Polyketide Chain | Removal of C18 methyl group | Investigates the role of this specific methyl group and simplifies the polyketide synthesis. | nih.gov |

Modifications of Peptidic and Polypropionate Moieties in this compound Analogs

The synthesis of this compound analogs has been a focal point of research, aiming to understand the structure-activity relationships (SAR) and to develop derivatives with improved properties. These efforts have systematically targeted the three main components of the molecule: the tripeptide backbone, the polypropionate tail, and the macrocyclic linkage.

Modifications to the peptidic portion often involve altering the amino acid residues: L-alanine, N-methyl-2-bromotryptophan, and β-tyrosine. mdpi.comnih.gov Research has shown that the β-tyrosine unit is critical for the biological activity of this compound. nih.gov However, changes to the alanine and tryptophan residues have been explored with varying outcomes. For instance, replacing the methyl side chain of the alanine residue with hydrogen (to give a glycine residue) did not significantly diminish activity, suggesting some flexibility in this position. nih.govnih.gov Conversely, modifications to the tryptophan residue, such as demethylation or alteration of the indole ring, are generally not well tolerated. nih.gov A non-N-methylated derivative was synthesized, which simplified the synthetic route by four steps, but resulted in decreased potency. nih.govnih.gov Another significant modification is the replacement of the labile ester linkage in the depsipeptide ring with a more stable amide bond, creating a cyclopolyamide analog. This change was shown to increase stability in serum, although it also led to poor solubility. mdpi.com

Table 1: Selected Modifications of this compound Analogs and Their Reported Impact

| Compound/Analog | Modification Site | Specific Change | Reported Impact on Activity/Properties | Reference |

|---|---|---|---|---|

| Analog 2 | β-Tyrosine | Phenolic hydroxyl changed to methoxy | Similar activity to Jasplakinolide (B32604); simplified synthesis | nih.gov |

| Analog 6 | N-methyl-2-Br-Tryptophan | Removal of N-methyl group | Decreased potency; simplified synthesis | nih.govnih.gov |

| Glycine-substituted analog | L-Alanine | Replacement of alanine with glycine | Did not substantially diminish activity | nih.govnih.gov |

| 15,20-triamide analog | Depsipeptide Linkage | Ester function replaced by an amide moiety | Increased serum stability; poor solubility | mdpi.com |

| Jaspamide B | Polypropionate Moiety | Introduction of a ketone at C-5 and an exocyclic double bond at C-4 | Retained cytotoxicity, though slightly less potent than Jaspamide | ird.fr |

| Jaspamide C | Polypropionate Moiety | C-5 ketone of Jaspamide B reduced to a hydroxyl group | Retained cytotoxicity, though slightly less potent than Jaspamide | ird.fr |

| C-13/C-15 methyl inverted analog | Polypropionate Moiety | Inversion of methyl group configuration | Only a 10-fold loss in activity | nih.gov |

Chemoenzymatic Synthetic Approaches for this compound Derivatives

Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the efficiency of chemical reactions, presents a powerful strategy for constructing complex natural products like this compound and its derivatives. mdpi.commdpi.com This approach can overcome challenges in stereocontrol and functional group manipulation that are often encountered in purely chemical syntheses.

One of the key areas where chemoenzymatic methods can be applied is in the synthesis of the non-proteinogenic amino acid components. For instance, the halogenated amino acid, N-methyl-2-bromotryptophan, is a prime candidate for an enzymatic approach. While the native introduction of halogens by enzymes is a complex field of study, halogenase enzymes could potentially be used to selectively install the bromine atom onto the tryptophan scaffold, offering a green alternative to chemical bromination reagents. mdpi.comencyclopedia.pub Furthermore, enzymes such as type II aldolases could be employed for the stereoselective synthesis of chiral amino acid precursors. mdpi.comencyclopedia.pub

The polyketide portion of this compound can also be assembled using enzymatic strategies. Polyketide synthases (PKSs) are enzymes responsible for building complex carbon chains from simple acyl-CoA precursors. nih.gov By leveraging the substrate promiscuity of certain PKS modules or by engineering these enzymatic assembly lines, it is possible to generate a variety of polypropionate chains. A chemoenzymatic workflow could involve the synthesis of specific starter and extender units (like malonyl-CoA) via chemical or enzymatic means, which are then processed by a PKS to build the desired polyketide backbone. nih.gov For example, a bacterial benzoyl-coenzyme A ligase could be used to create unique starter-CoA derivatives that are then incorporated by a plant-based type III polyketide synthase to generate novel polyketide structures. nih.gov

A notable example of a chemoenzymatic approach in a related class of compounds is the total synthesis of ent-bengamide E. mdpi.com Bengamides are also isolated from Jaspis sponges and share structural motifs with Jaspamides. This synthesis demonstrated the utility of enzymes in key transformations, highlighting the potential for applying similar strategies to the Jaspamide family. mdpi.com The integration of biocatalysis not only facilitates access to the natural product but also opens avenues for producing a diverse library of analogs for further biological evaluation by altering the enzymatic components or the substrates provided. mdpi.com

Elucidation of the Molecular Mechanism of Action of Jaspamide L in Eukaryotic Cells

Jaspamide L Interaction with Actin Filaments

This compound's mechanism of action is centered on its direct binding to filamentous actin (F-actin), the polymerized form of actin. nih.gov This interaction leads to profound alterations in the normal dynamics of the actin cytoskeleton.

Modulation of Actin Polymerization and Depolymerization by this compound

Cellular actin exists in a dynamic equilibrium between monomeric globular actin (G-actin) and polymeric F-actin. mdpi.com this compound disrupts this equilibrium by promoting the polymerization of G-actin into F-actin and inhibiting the depolymerization of existing filaments. mdpi.comasm.org This effectively shifts the balance towards a state of hyperpolymerized and stabilized F-actin. nih.govnih.gov Studies have shown that this compound can induce actin polymerization even under conditions that would normally not favor it. oup.com This potent polymerizing effect contributes significantly to its cytotoxic properties. asm.org

Stabilization of Filamentous Actin (F-actin) by this compound

A key aspect of this compound's activity is its ability to stabilize F-actin filaments. acs.orgnih.gov By binding to the sides of the filaments, it reinforces their structure, making them resistant to the natural process of depolymerization. pnas.orgbiorxiv.org This stabilization is achieved through hydrophobic interactions with a binding site that spans three adjacent actin subunits within the filament. pnas.org The stabilization of F-actin by this compound is so effective that it can prevent filament disassembly even under harsh conditions. biorxiv.org This leads to an accumulation of F-actin within the cell, disrupting the delicate balance required for normal cellular functions. purdue.edumolbiolcell.org

Competitive Binding Studies with Actin Modulators

The binding site of this compound on F-actin has been extensively studied through competitive binding assays with other known actin-modulating agents. Research has consistently shown that this compound competitively inhibits the binding of phalloidin (B8060827), another potent F-actin stabilizing agent, to actin filaments. mdpi.comasm.orgspringernature.com This indicates that this compound and phalloidin share the same or an overlapping binding site on F-actin. oup.combiorxiv.org In contrast, this compound does not compete with cytochalasin D, a fungal toxin that inhibits actin polymerization by capping the barbed ends of filaments. oup.com These findings have been crucial in pinpointing the specific interaction site of this compound and differentiating its mechanism from other classes of actin-targeting drugs.

| Actin Modulator | Competition with this compound | Mechanism of Action |

| Phalloidin | Yes | Stabilizes F-actin |

| Cytochalasin D | No | Caps filament ends, inhibiting polymerization |

Impact of this compound on Cellular Cytoskeleton Organization

Induction of F-actin Aggregation and Reorganization

Exposure of eukaryotic cells to this compound leads to a striking reorganization of the actin cytoskeleton. ashpublications.orgnih.gov Instead of the typical network of fine filaments, cells treated with this compound exhibit large, dense aggregates of F-actin. ashpublications.orgnih.govdntb.gov.ua This aggregation is a dose-dependent effect, becoming more prominent at higher concentrations of the compound. ashpublications.org This dramatic rearrangement disrupts the normal architecture of the cytoskeleton, interfering with processes that rely on its dynamic nature. ashpublications.orgpurdue.edu

Influence of this compound on Actin-Dependent Cellular Processes

This compound, also known as Jasplakinolide (B32604), is a cyclic depsipeptide that exerts significant influence over a variety of actin-dependent cellular functions. ontosight.aimdpi.com By stabilizing F-actin, it disrupts the dynamic equilibrium of actin polymerization and depolymerization, which is fundamental to many aspects of cell activity, including the maintenance of cell morphology, motility, and division. ontosight.aiashpublications.org

Alterations in Cell Morphology and Adhesion

The integrity and organization of the actin cytoskeleton are paramount for maintaining cellular shape and facilitating adhesion to the extracellular matrix (ECM). nih.govfrontiersin.org this compound profoundly alters this organization, leading to significant changes in cell morphology.

In eukaryotic cells such as the HL-60 human promyelocytic leukemia cell line and human monocytes, exposure to this compound induces a dramatic reorganization of the actin cytoskeleton. ashpublications.orgnih.gov The typical fibrous network of short actin filaments is replaced by focal aggregates of F-actin. ashpublications.orgnih.govmdpi.com This effect is dose-dependent, with detectable changes occurring at concentrations as low as 10⁻⁸ mol/L and becoming most prominent at 10⁻⁷ mol/L in HL-60 cells after 24 hours of exposure. ashpublications.org

This drastic rearrangement of actin directly impacts cell shape. For instance, well-spread cultured human monocytes have been observed to contract and adopt a rounded morphology following treatment with this compound. ashpublications.orgresearchgate.net This morphological shift is a direct consequence of the disruption of the normal actin framework that provides structural support to the cell. ashpublications.org Similarly, in the green alga Micrasterias, this compound induces malformations and alters the normal cell pattern, indicating its potent effect on morphogenesis. nih.govresearchgate.net

Actin stress fibers are crucial for cell adhesion to the ECM. nih.gov By inducing the aggregation of F-actin, this compound disrupts these vital structures, which can in turn affect the cell's ability to adhere. Cellular structures like microvilli, which are supported by actin, can also influence adhesion by regulating the cell's contact area with a substrate. nih.gov Alterations to these structures by actin-modifying agents can therefore modulate the adhesive properties of the cell.

Table 1: Effect of this compound on Actin Organization in HL-60 Cells

| This compound Concentration | Observation after 24 hours | Citation |

|---|---|---|

| Control (Untreated) | Short filamentous actin network | ashpublications.org |

| 10⁻⁸ mol/L | Detectable formation of focal actin aggregates | ashpublications.org |

Effects on Cell Motility and Intracellular Movement

Cell motility is a complex process heavily reliant on the dynamic remodeling of the actin cytoskeleton to form structures like lamellipodia and filopodia, which drive cell migration. ashpublications.orgnih.gov this compound's ability to stabilize actin filaments and prevent their depolymerization severely impairs these dynamic processes. ontosight.ai

Studies on human monocytes and HL-60 cells have demonstrated that this compound treatment inhibits cellular ruffling and intracellular movement. ashpublications.orgnih.govresearchgate.net Time-lapse confocal laser scanning microscopy revealed that while untreated monocytes moved and spread extensively on a substrate, monocytes treated with 10⁻⁷ mol/L this compound exhibited significantly less movement, and the formation of pseudopodia was rarely detected. ashpublications.org This inhibition of movement is a direct result of the stabilization of the actin cytoskeleton, which loses the plasticity required for migration. ontosight.ai

Beyond cell translocation, this compound also affects the movement of internal components. In the green alga Micrasterias, treatment with the compound led to the displacement of organelles and aggregations of endoplasmic reticulum cisternae. nih.gov This suggests that the actin network, which functions as a track for intracellular transport, is compromised, leading to disruption of normal organelle positioning. ontosight.ainih.gov

Modulation of Cell Division and Cytokinesis

Cell proliferation is a tightly regulated process that culminates in mitosis and cytokinesis. labxchange.orgle.ac.uk The final stage, cytokinesis, involves the physical separation of a parent cell into two daughter cells and is critically dependent on a contractile ring composed of actin and myosin filaments. labxchange.org By interfering with actin dynamics, this compound significantly modulates cell division. ontosight.aipageplace.de

Exposure to this compound has been shown to inhibit the proliferation of various cell lines. In HL-60 cells, the compound causes a dose- and time-dependent reduction in proliferation. ashpublications.orgnih.gov Treatment with 10⁻⁷ mol/L this compound for 48 hours resulted in a 77% inhibition of proliferation. ashpublications.org Similarly, this compound inhibits the growth of PC-3 prostate carcinoma cells by disrupting their actin cytoskeleton. nih.gov

The primary mechanism for this anti-proliferative effect is the disruption of cytokinesis. The stabilization of actin filaments by this compound prevents the normal dynamic assembly and constriction of the actin-based contractile ring. ontosight.ailabxchange.org This failure of the contractile ring leads to an inability of the cell to complete the final separation, resulting in cell cycle arrest and inhibition of cell division. pageplace.dedntb.gov.ua This effect has been observed across various transformed cell lines, which often show greater susceptibility to Jaspamide-induced apoptosis compared to non-transformed cells. mdpi.commdpi.com

Table 2: Proliferation Inhibition of HL-60 Cells by this compound

| Treatment | Incubation Time | Proliferation Inhibition (%) | Citation |

|---|---|---|---|

| 5 x 10⁻⁸ mol/L this compound | 24 h | 30% | ashpublications.org |

| 5 x 10⁻⁸ mol/L this compound | 48 h | 38% | ashpublications.org |

| 10⁻⁷ mol/L this compound | 24 h | 46% | ashpublications.org |

Identification of Biological Targets and Signaling Pathways Affected by Jaspamide L

Direct Binding Targets of Jaspamide L Beyond Actin

The principal and most extensively documented direct molecular target of this compound is filamentous actin (F-actin). nih.gov The compound is known to bind to and stabilize F-actin, effectively promoting polymerization and preventing depolymerization. researchgate.netresearchgate.net It competes for the same binding sites on F-actin as phalloidin (B8060827). molbiolcell.orguq.edu.au Structure-activity relationship studies of this compound analogs confirm that modifications to the actin-binding region of the molecule lead to a loss of activity, underscoring actin as the critical direct target. nih.gov

Current scientific literature does not provide significant evidence for other direct, high-affinity binding targets of this compound. The wide array of cellular effects attributed to this compound are largely considered to be downstream consequences of the primary, potent disruption of the actin cytoskeleton, rather than the result of direct binding to other proteins or macromolecules.

Modulation of Actin-Binding Proteins by this compound

By inducing the aggregation and stabilization of F-actin, this compound indirectly modulates the function and localization of numerous actin-binding proteins (ABPs) that depend on a dynamic actin network. ashpublications.orgnih.gov The reorganization of actin filaments into static aggregates alters the platforms where these proteins normally function.

Key groups of modulated ABPs include those involved in cell adhesion and migration. The integrin-mediated cell-matrix adhesion complexes, which link the actin cytoskeleton to the extracellular matrix, are critically affected. nih.gov These complexes rely on cytoskeletal linker proteins such as talin, paxillin, and vinculin to connect integrins to actin filaments. nih.gov The this compound-induced disruption of the actin network compromises the integrity and maturation of these focal adhesions. oup.com

Furthermore, key signaling proteins that associate with the actin cytoskeleton, such as Focal Adhesion Kinase (FAK) and the proto-oncogene Src, are modulated. oup.com The function of these kinases is dependent on their recruitment to, and activation at, focal adhesion sites. By disrupting these sites, this compound prevents the proper assembly of signaling complexes, thereby altering the activity of these associated proteins. Another example includes Filamin-A, an ABP that promotes the branching of actin filaments and links them to various membrane proteins, including ion channels. mdpi.com The altered state of the actin network caused by this compound would inherently affect the localization and scaffolding function of such proteins.

| Modulated Protein | General Function | Effect of this compound-Induced Actin Disruption |

|---|---|---|

| Integrins | Cell-surface receptors for cell-matrix adhesion. nih.gov | Altered surface presence and signaling capacity due to compromised cytoskeletal linkage. oup.com |

| Focal Adhesion Kinase (FAK) | A tyrosine kinase crucial for integrin-mediated signaling, cell adhesion, and motility. nih.gov | Reduced activity (autophosphorylation) due to disruption of focal adhesion complexes. oup.com |

| Src | A proto-oncogenic tyrosine kinase that partners with FAK to regulate cell migration and proliferation. oup.com | Reduced activity as a consequence of impaired FAK signaling and focal adhesion integrity. oup.com |

| Talin, Paxillin, Vinculin | Cytoskeletal linker proteins that connect integrins to the actin cytoskeleton. nih.gov | Disrupted localization and function due to the disorganization of focal adhesions and actin filaments. |

Downstream Signaling Cascades Perturbed by this compound

The profound alteration of the actin cytoskeleton by this compound initiates a domino effect, perturbing multiple intracellular signaling cascades that regulate fundamental cellular processes.

This compound significantly impacts signaling pathways that govern cell motility and structure. A primary example is the signaling cascade involving Rho family GTPases, which are master regulators of the actin cytoskeleton. oup.com

Rho/ROCK Pathway: This pathway is essential for the formation of contractile actin-myosin stress fibers. nih.gov Studies with analogous actin-stabilizing agents show that the disruption of actin dynamics leads to reduced activity of Rho. oup.com This, in turn, impairs the ability of cells to generate contractile forces necessary for movement and adhesion. oup.com

Rac1 Pathway: Rac1 is critical for the formation of lamellipodia, the sheet-like protrusions at the leading edge of a migrating cell. oup.com this compound-induced actin aggregation inhibits the dynamic actin polymerization required for lamellipodia formation, and the upstream signaling that activates Rac1 via integrins and FAK is also compromised. nih.govoup.com

Integrin-FAK-Src Axis: As mentioned previously, this compound disrupts focal adhesions. This directly dampens the signaling output from the integrin-FAK-Src complex. Reduced phosphorylation and activity of both FAK and Src have been observed following treatment with actin-stabilizing compounds, leading to a shutdown of pro-migratory signals. oup.com

The effects of this compound extend beyond pathways directly controlling the cytoskeleton, demonstrating significant crosstalk with other critical intracellular systems.

Apoptosis Pathways: this compound is a known inducer of apoptosis in various transformed cell lines. mdpi.comnih.gov It appears to trigger cell death through multiple mechanisms. Evidence points to the activation of a caspase-dependent pathway, specifically involving the executioner caspase-3. mdpi.commdpi.com This is accompanied by the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax, which facilitates the release of cytochrome c from mitochondria. mdpi.commdpi.com Concurrently, this compound may also induce a caspase-independent mode of cell death, which is thought to be responsible for certain cytoplasmic and membrane changes seen during apoptosis. mdpi.com

Ion Channel Regulation: There is clear evidence of crosstalk between the actin cytoskeleton and ion channel function. The activity of the Kv1.5 potassium channel, for instance, is dependent on an intact actin cytoskeleton. nih.gov Treatment with this compound was found to inhibit Kv1.5 channel activity, demonstrating that the structural disruption of actin filaments can directly impact the function of membrane-embedded proteins. nih.gov

Endocytic Pathway: The actin cytoskeleton is fundamentally involved in various stages of endocytosis and intracellular membrane trafficking. molbiolcell.org this compound has been shown to perturb the endocytic pathway in polarized epithelial cells. molbiolcell.orguq.edu.au Specifically, it increases the uptake of fluid-phase markers from the basolateral surface and causes them to accumulate in clustered late endosomes, indicating that the stabilization of actin filaments disrupts later stages of endosomal transport and maturation. molbiolcell.orguq.edu.au

Hippo-YAP Pathway: The Hippo-YAP signaling pathway is a key regulator of organ size and is sensitive to mechanical cues and changes in cell morphology, which are governed by the actin cytoskeleton. nih.govgoogle.com While direct studies are limited, the profound effects of this compound on cytoskeletal organization, cell shape, and adhesion suggest a potential for crosstalk with the Hippo-YAP pathway. nih.gov By altering actin polymerization and stress fibers, this compound could influence the localization and activity of the pathway's key transcriptional co-activator, YAP, which is known to be regulated by cytoskeletal reorganization. nih.govgoogle.com

Structure Activity Relationship Sar Studies of Jaspamide L and Its Synthetic Analogs

Correlating Structural Variations in Jaspamide L Analogs with Actin-Modulating Activity

Numerous SAR studies have demonstrated that the actin-disrupting capability of jaspamide analogs is a key contributor to their cytotoxic effects. researchgate.netnih.gov Modifications at the actin-binding site can lead to a significant loss of activity. researchgate.netnih.gov

Generally, alterations to the non-peptidic 8-hydroxynonenoic acid portion of the this compound molecule have a less pronounced impact on biological activity. nih.gov For instance, analogs where the C2 methyl group is modified or its stereochemistry is altered show that this group and its specific orientation are not absolutely critical for hydrophobic interactions within the F-actin binding site. nih.gov Conversely, changes to the peptidic segment and the macrocyclic core tend to have more significant consequences on activity.

The following table summarizes the actin-modulating activity of various this compound analogs with structural variations.

| Analog | Structural Variation | Actin-Modulating Activity | Reference |

| This compound (1) | Natural Product | Potent F-actin stabilization | nih.gov |

| Analog 2 | p-Methoxy substitution on β-tyrosine | Slightly decreased activity compared to this compound | nih.gov |

| Analog 3 | Epimer at C2 methyl group | Similar activity to this compound | nih.gov |

| Analog 4 | Des-methyl at C2 | Similar activity to this compound | nih.gov |

| Analog 5 | Des-hydroxy on β-tyrosine | 10-fold decrease in activity | nih.gov |

| Analog 6 | Non-N-methylated tryptophan | Significantly reduced activity | nih.gov |

| Analog 7 | Des-bromo on indole (B1671886) | Significantly reduced activity | nih.gov |

| Analog 8 | Des-methyl at C18 | Significantly reduced activity | nih.gov |

| Cycloamide 9 | Macrolactone replaced with macrolactam | High IC50 values (inactive) | nih.gov |

Identification of Critical Pharmacophores for Actin Stabilization

Through extensive SAR studies, key pharmacophoric elements within the this compound structure essential for actin stabilization have been identified. Modeling studies and comparisons with other actin-stabilizing natural products, such as doliculide, have provided valuable insights. nih.gov

The critical pharmacophores include:

The Tripeptide Backbone: The specific sequence and conformation of the L-Ala, D-N-Me-2-BrTrp, and (R)-β-Tyr residues are crucial. researchgate.netsemanticscholar.org The geometry of this segment allows for precise interactions with the actin protein. researchgate.net

The Aromatic Residues: The benzyl (B1604629) moiety of β-tyrosine and the indole group of tryptophan are key for binding. nih.gov Superimposition models with doliculide show a significant overlap of these groups, suggesting their fundamental role in interacting with the F-actin site. nih.gov

The Halogen Substituent: The bromine atom on the indole ring of tryptophan contributes significantly to the binding affinity. nih.gov Analogs lacking this halogen show markedly reduced activity. nih.gov

The Phenolic Hydroxyl Group: The hydroxyl group on the β-tyrosine residue is important for activity. Replacing it with a methoxy (B1213986) group only slightly diminishes activity, but its complete removal leads to a substantial decrease in potency. nih.gov

The Macrocyclic Core: The 19-membered macrolactone ring is essential for maintaining the correct conformation of the pharmacophoric groups, thus ensuring biological activity. nih.govresearchgate.net

Preclinical Biological Evaluation of Jaspamide L and Its Analogs

In Vitro Cell-Based Assays

Jaspamide L and its derivatives have demonstrated potent antiproliferative activity across a range of cancer cell lines. The cytotoxic effect is a key characteristic, with numerous studies quantifying this activity through IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Derivatives of jaspamide have shown remarkable potency. For instance, two new derivatives, Jaspamide B and Jaspamide C, exhibited significant cytotoxicity against the human non-small cell lung cancer (NSCLC-N6) cell line, with IC₅₀ values of 3.3 pg/mL and 1.1 pg/mL, respectively. ird.fr Under the same conditions, the parent Jaspamide compound had an IC₅₀ value of 0.36 pg/mL. ird.fr Other novel analogs, Jaspamide Q and Jaspamide R, were tested against the mouse lymphoma (L5178Y) cell line, where they also showed high potency with IC₅₀ values below 0.1 μg/mL. mdpi.com

Studies on human leukemic cell lines have further confirmed this antiproliferative action. In HL-60 human promyelocytic leukemia cells, Jaspamide at a concentration of 5 x 10⁻⁸ mol/L inhibited proliferation by 30% after 24 hours and 38% after 48 hours. ashpublications.org Increasing the concentration to 10⁻⁷ mol/L resulted in even greater inhibition of 46% and 77% at 24 and 48 hours, respectively. ashpublications.org Similarly, analogs of Jasplakinolide (B32604) were evaluated against the human Burkitt lymphoma cell line CA46, demonstrating that modifications to certain parts of the molecule could be made without losing significant biological activity. nih.gov

The cytotoxic effects are not limited to cancer cells, as studies on human cardiomyocytes have shown a time- and dose-dependent decrease in cell viability, with an IC₅₀ shifting from 19 μM to 1 μM over a 72-hour period. nih.gov This broad cytotoxic profile underscores the compound's potent biological activity. nih.gov

Table 1: Antiproliferative Activity of Jaspamide and its Derivatives against Various Cell Lines This table is interactive. You can sort and filter the data.

The antiproliferative effects of this compound are closely linked to its ability to interfere with the cell division cycle. Research has shown that this compound and related compounds can cause cells to halt their progression through the cycle, a process known as cell cycle arrest.

Specifically, this compound has been found to arrest cells in the G2/M phase of the cell cycle. nih.gov This phase is critical for cell division, as it involves the final preparations before mitosis (M phase). The mechanism behind this arrest is tied to this compound's primary mode of action: the disruption of normal actin assembly. nih.gov By stabilizing F-actin filaments, this compound impedes the dynamic cytoskeletal reorganizations necessary for mitosis to proceed, leading to a halt at the G2/M checkpoint. nih.gov

Furthermore, in HL-60 cells, this compound has been observed to induce polyploidy, a state where cells contain more than two paired sets of chromosomes. karger.com The induction of polyploidy can be triggered by agents that damage DNA or interfere with the mitotic spindle, suggesting that this compound's disruption of the cytoskeleton may disrupt mitotic checkpoints and lead to this aberrant cell cycle outcome. karger.com

This compound's ability to kill cancer cells is largely mediated by the induction of apoptosis, or programmed cell death. This is a controlled, energy-dependent process that involves a cascade of specific molecular events. Studies have demonstrated that transformed, or cancerous, cell lines are more susceptible to apoptosis induced by this compound than their normal, non-transformed counterparts. nih.govcapes.gov.br

Central to the apoptotic process are a family of proteases called caspases. wikipedia.org These enzymes are synthesized as inactive precursors and, upon receiving an apoptotic signal, become activated to dismantle the cell in an orderly fashion. wikipedia.org this compound has been shown to induce apoptosis through a pathway dependent on caspase-3-like proteases. nih.govcapes.gov.br

In human Jurkat T cells, exposure to this compound leads to a time-dependent increase in caspase-3-like activity. nih.govcapes.gov.br This activation is a critical step in the execution of apoptosis. The essential role of caspases in this process was confirmed by experiments using caspase inhibitors. The presence of a broad-spectrum caspase inhibitor, zVAD, or a more specific caspase-3-like protease inhibitor, DEVD-CHO, was able to prevent this compound from inducing apoptosis in these cells. nih.gov This indicates that the activation of the caspase cascade is a necessary event for the cell death initiated by this compound. nih.govcapes.gov.br In HL-60 cells, the induction of apoptosis by jaspamide was also linked to caspase activity. nih.gov

The decision for a cell to undergo apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the BCL-2 family. nih.gov Anti-apoptotic proteins like BCL-2 and BCL-XL prevent apoptosis, while pro-apoptotic proteins like BAX and BAK promote it by permeabilizing the mitochondrial outer membrane. nih.govbiosynth.com This leads to the release of key signaling molecules, such as cytochrome c, which triggers the activation of the caspase cascade. biosynth.com

Another layer of regulation involves the Inhibitor of Apoptosis (IAP) proteins, such as XIAP, which can directly bind to and inhibit caspases. mdpi.com This inhibition can be overcome by proteins like Smac/Diablo, which are released from the mitochondria along with cytochrome c and bind to IAPs, preventing them from suppressing caspase activity. mdpi.com While the precise interactions of this compound with all members of the BCL-2 and IAP families are still under investigation, its ability to induce caspase activation suggests that it tips the cellular balance in favor of the pro-apoptotic members, leading to mitochondrial permeabilization and the subsequent execution of the apoptotic program. nih.govcapes.gov.br

Beyond inducing cell death, this compound has been shown to promote the maturation, or differentiation, of certain cancer cells, particularly in leukemic cell lines. ashpublications.orgnih.gov Differentiation therapy is a strategy that aims to convert malignant, self-renewing cells into non-self-renewing, mature cell types, thereby halting the progression of the cancer. embopress.org

In the HL-60 human promyelocytic leukemia cell line, this compound induces cellular maturation towards the granulocyte-monocyte lineage. ashpublications.org This differentiation is marked by morphological changes, such as the appearance of a lobulated nucleus, and by changes in the expression of cell-surface antigens. ashpublications.org Specifically, treatment with this compound leads to the upregulation of CD16 and CD14 antigens. ashpublications.org Other studies have confirmed these findings, showing that this compound can induce immunophenotypic maturation in leukemic cell lines, characterized by the upregulation of CD14 and CD11 and the downregulation of the stem-cell marker CD34. nih.gov In another study on HL-60 cells, this compound treatment resulted in an upregulation of CD4 and CD14 surface expression. karger.com

Interestingly, the induction of apoptosis by this compound in HL-60 cells is accompanied by the new synthesis and expression of the neutral endopeptidase (NEP)/CD10. nih.gov This expression is linked to both the apoptotic process and granulocytic differentiation in these cells. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (Jasplakinolide) |

| Jaspamide B |

| Jaspamide C |

| Jaspamide Q |

| Jaspamide R |

| Doliculide |

| zVAD |

| DEVD-CHO |

| BCL-2 |

| BCL-XL |

| BAX |

| BAK |

| XIAP |

| Smac/Diablo |

Caspase Activation Pathways

Induction of Polyploidization in Specific Cell Models

Jaspamide, a cyclodepsipeptide originally isolated from marine sponges, has been observed to induce polyploidization in certain cell lines. karger.com Polyploidy, the state of having more than two complete sets of chromosomes, can be induced by various agents that disrupt the cell cycle. karger.com In the context of cancer research, the induction of polyploidy can be an indicator of cytotoxic effects and may correlate with the anti-proliferative activity of a compound.

A notable example of Jaspamide's effect on polyploidization was observed in the human promyelocytic leukemia cell line, HL-60. karger.comresearchgate.net Treatment with Jaspamide at a concentration of 5 x 10⁻⁸ M led to a significant increase in the percentage of multinucleated cells. karger.com After a two-day incubation period, 56.3% of the Jaspamide-exposed HL-60 cells were multinuclear, a stark contrast to the 2.4% observed in control cultures. karger.com This induction of polyploidy was further characterized by a time-dependent increase in both the size and the number of nuclei within the cells. karger.com

The mechanism by which Jaspamide induces polyploidy is thought to be related to its known effects on the actin cytoskeleton. karger.comashpublications.org Jaspamide is known to disrupt actin organization, and it is hypothesized that this interference may be similar to the effects of tubulin inhibitors, which are also known to induce polyploidy by damaging the mitotic spindle. karger.comashpublications.org

Table 1: Effect of Jaspamide on HL-60 Cells

| Parameter | Control | Jaspamide-Treated (5 x 10⁻⁸ M) |

| Multinucleated Cells | 2.4% | 56.3% |

| Morphology | Normal nuclear morphology | Time-dependent increase in nuclear size and number |

General Preclinical Models for Efficacy Assessment

The preclinical evaluation of this compound and its analogs involves a variety of in vitro and in vivo models to assess their potential therapeutic efficacy. These models are crucial for understanding the compound's biological activity before any consideration for clinical development.

In Vitro Model Systems for Disease Research (e.g., specific cell culture models)

In vitro models, primarily utilizing cancer cell lines, are fundamental in the initial screening and characterization of Jaspamide's anticancer activity. nih.gov These models allow for the controlled investigation of the compound's effects on cell proliferation, cytotoxicity, and other cellular processes.

Jaspamide has demonstrated antitumor activity across a range of in vitro models, including those for prostate and breast carcinomas, as well as acute myeloid leukemia. nih.gov For instance, it has been shown to inhibit the growth of the PC-3 prostate carcinoma cell line by disrupting the actin cytoskeleton. nih.gov Furthermore, Jaspamide has been identified as a radiosensitizer in vitro for both prostate and lung carcinoma cells. nih.gov

The human promyelocytic leukemia cell line, HL-60, serves as a well-established model for studying the effects of various agents on cell growth and differentiation. ashpublications.orgebi.ac.uk In this model, Jaspamide has been shown to reduce the proliferation rate at concentrations of 5 x 10⁻⁸ M and 10⁻⁷ M. ashpublications.orgebi.ac.uknih.gov

Other cancer cell lines against which Jaspamide and its analogs have shown significant in vitro cytotoxicity include:

HCT-116 (colon cancer)

MDA-MB-231 (breast cancer)

IGROV-1 (ovarian cancer)

A498 (kidney cancer)

LOX-IMVI (melanoma)

U25-1 (glioblastoma)

NCI-H522 (lung cancer)

DU-145 (prostate cancer)

NSCLC-N6 (non-small cell lung cancer) ird.fr

L5178Y (mouse lymphoma) ebi.ac.uk

Table 2: In Vitro Cytotoxicity of Jaspamide Analogs

| Compound | Cell Line | IC₅₀/GI₅₀ |

| Jasplakinolide V | HCT-116 | 0.07 µM (GI₅₀) |

| Jasplakinolide V | MDA-MB-231 | 0.09 µM (IC₅₀) |

| Jasplakinolide V | IGROV-1 | 0.03 µM (IC₅₀) |

| Jasplakinolide V | A498 | 0.01 µM (IC₅₀) |

| Jasplakinolide V | LOX-IMVI | 0.007 µM (IC₅₀) |

| Jasplakinolide V | U25-1 | 0.04 µM (IC₅₀) |

| Jasplakinolide V | NCI-H522 | 0.06 µM (IC₅₀) |

| Jasplakinolide V | DU-145 | 0.08 µM (IC₅₀) |

| Jaspamide B | NSCLC-N6 | 3.3 pg/mL (IC₅₀) ird.fr |

| Jaspamide C | NSCLC-N6 | 1.1 pg/mL (IC₅₀) ird.fr |

In Vivo Animal Models for Investigating Biological Activity (e.g., xenograft models, general preclinical disease models)

Xenograft models are a cornerstone of preclinical cancer research. mdpi.comantineo.fr In these models, human tumor cells are implanted into immunocompromised mice, allowing for the study of tumor growth and the effects of potential anticancer agents. antineo.fr A study involving a 7-day continuous subcutaneous infusion of Jaspamide resulted in a 5-day tumor growth delay in mice bearing Lewis lung carcinoma xenografts. nih.gov

The selection of an appropriate animal model is a critical step in preclinical research. researchgate.netfrontiersin.org For cancer studies, the choice often falls on immunocompromised mice (e.g., SCID, Nude, or NOD-SCID mice) for establishing xenografts of human tumors. antineo.fr The validation of these models involves confirming that the xenograft tumors retain key characteristics of the original human tumor, such as histology and the expression of relevant biomarkers. mdpi.com The goal is to utilize a model that is as predictive as possible of the human response to the investigational drug. researchgate.net

In preclinical in vivo studies, efficacy is measured by a set of defined endpoints. massbio.orgappliedclinicaltrialsonline.com These endpoints provide quantitative measures of the investigational agent's antitumor activity. Common efficacy endpoints in xenograft models include:

Tumor growth delay: This measures the time it takes for the tumor to reach a certain size in treated animals compared to control animals. nih.gov

Tumor growth inhibition: This is often expressed as the percentage of reduction in tumor volume in treated animals compared to controls.

Biomarker modulation: Changes in the levels of specific biomarkers within the tumor tissue or in circulation can also serve as efficacy endpoints. appliedclinicaltrialsonline.com

These preclinical endpoints are crucial for making go/no-go decisions regarding the further development of a compound. massbio.org

Q & A

Q. How is Jaspamide L isolated from marine sponges, and what analytical techniques confirm its purity?

this compound is typically isolated via organic solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic separation (e.g., column chromatography, HPLC). Purity is confirmed using HPLC coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For structural validation, 1D/2D NMR and high-resolution MS are critical to identify characteristic cyclodepsipeptide features .

Q. What spectroscopic methods are used for structural elucidation of this compound derivatives?

Structural elucidation relies on 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) to map proton-carbon correlations and establish amino acid sequences. MS (ESI-TOF or MALDI-TOF) confirms molecular weight. Absolute configuration of non-standard amino acids is determined via chiral separation techniques or circular dichroism (CD) spectroscopy .

Q. What are the primary biological activities reported for this compound?

this compound exhibits potent cytotoxicity (e.g., IC₅₀ <0.1 µg/mL against L5178Y murine lymphoma cells), antifungal activity, and insecticidal properties. Its bioactivity is attributed to actin-binding properties, disrupting cytoskeletal dynamics in eukaryotic cells .

Q. What are the challenges in determining the absolute configuration of amino acids in this compound?

Challenges arise from non-canonical amino acids (e.g., β- or γ-amino acids) and N-terminal modifications, which hinder Edman degradation. Advanced techniques like Marfey’s reagent analysis or X-ray crystallography are often required for chiral resolution .

Q. How do researchers validate the reproducibility of this compound’s bioactivity assays?

Reproducibility requires strict adherence to cell culture conditions (e.g., passage number, media composition) and standardized protocols for viability assays (e.g., MTT, resazurin). Positive controls (e.g., doxorubicin) and inter-laboratory validation are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different cell lines?

Contradictions may stem from cell line-specific expression of molecular targets (e.g., actin isoforms) or variations in assay conditions. Meta-analysis of raw data, dose-response curve normalization, and orthogonal assays (e.g., apoptosis vs. necrosis markers) can clarify mechanisms .

Q. What strategies ensure batch-to-batch consistency in synthetic this compound for reproducible bioassays?

For custom peptides, request HPLC purity (>95%), peptide content analysis, and TFA removal (<1%) to minimize variability. For sensitive assays (e.g., kinase inhibition), include batch-specific QC data (e.g., salt content, solubility) .

Q. How to design experiments to elucidate the mechanism of this compound’s cytotoxicity?

Combine transcriptomics (RNA-seq) to identify dysregulated pathways and functional assays (e.g., actin polymerization inhibition). Use CRISPR-Cas9 knockouts of putative targets (e.g., ACTB) to validate specificity .

Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?

Pharmacokinetic studies (e.g., plasma stability, bioavailability) and metabolite profiling (LC-MS/MS) can explain reduced in vivo activity. Consider prodrug formulations or nanoparticle delivery systems to enhance tissue penetration .

Q. What in silico tools are suitable for predicting this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) against actin filaments or homology modeling of binding pockets can prioritize experimental targets. MD simulations assess stability of peptide-target complexes under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.